![molecular formula C7H9KN2O5S B2535235 Potassium;5-(2-methylsulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylate CAS No. 2126162-82-9](/img/structure/B2535235.png)
Potassium;5-(2-methylsulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylate
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Overview
Description
Scientific Research Applications
Antioxidant Capacity and Mechanisms
The 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) radical cation-based assays, which utilize potassium persulfate, are among the most used for determining antioxidant capacity. Some antioxidants can form coupling adducts with ABTS•+, a reaction pathway significant for certain antioxidants, particularly phenolic compounds. These adducts can undergo further oxidative degradation, leading to specific oxidation products. This assay is recommended with reservations, especially for monitoring changes in the same antioxidant system during storage and processing (Ilyasov et al., 2020).
Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives, characterized by a peculiar structural feature, are known for effective binding with different enzymes and receptors in biological systems. These derivatives exhibit an array of bioactivities including anticancer, antifungal, antibacterial, and anti-inflammatory effects. Their development is highlighted as an interesting topic for scientists, contributing significantly to medicinal chemistry (Verma et al., 2019).
Potassium Solubilizing Bacteria and Plant Growth
Potassium solubilizing bacteria (KSB) play a crucial role in converting insoluble forms of potassium into soluble ones, making them available for plant uptake. These bacteria, such as Acidothiobacillus ferrooxidans and Bacillus mucilaginosus, can dissolve silicate minerals, releasing potassium through various mechanisms. The application of KSB in agriculture is seen as an effective alternative to chemical fertilizers, emphasizing the need for further research in this area (Etesami et al., 2017).
Mechanism of Action
In addition to medicinal application, these heterocycles were utilized for the development of energetic materials , fluorescent dyes , OLEDs , sensors , as well as insecticides . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .
properties
IUPAC Name |
potassium;5-(2-methylsulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O5S.K/c1-7(2,15(3,12)13)6-9-8-4(14-6)5(10)11;/h1-3H3,(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEOITDJMWWHDZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NN=C(O1)C(=O)[O-])S(=O)(=O)C.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9KN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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